1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include tert-butyl hydroperoxide, benzodiazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Another phenolic compound with antioxidant properties.
Uniqueness
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications and interactions that are not observed in similar compounds.
Biological Activity
The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone represents a novel class of organic compounds combining a benzimidazole moiety with a hydroxyphenyl group. This structure is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The objective of this article is to explore the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
The molecular formula for the compound is C20H26N2O2S with a molecular weight of approximately 366.56 g/mol. It features significant hydrophobic characteristics due to the di-tert-butyl groups, which may influence its biological interactions.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxic effects. A study involving K562 leukemia cells showed that derivatives of benzimidazole induced apoptosis through caspase activation pathways. This suggests that the incorporation of the benzimidazole moiety enhances the compound's ability to trigger programmed cell death in tumor cells .
Antimicrobial Properties
Benzimidazole derivatives are also known for their antimicrobial activities. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited comparable activity to standard antibiotics at certain concentrations, suggesting its potential as an antibacterial agent . The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Antioxidant Activity
The 3,5-di-tert-butyl-4-hydroxyphenyl group contributes significantly to the antioxidant properties of the compound. Studies have shown that similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could have implications in aging and various diseases linked to oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. The presence of hydrophobic groups like tert-butyl enhances lipophilicity, facilitating better membrane penetration and bioavailability. Moreover, modifications on the benzimidazole ring can lead to variations in biological activity; hence, systematic studies are needed to identify optimal substitutions that maximize therapeutic effects while minimizing toxicity .
Data Summary
Biological Activity | Observed Effects | Tested Conditions |
---|---|---|
Anticancer | Induction of apoptosis in K562 cells | Caspase activation assays |
Antimicrobial | Inhibition of E. coli and S. aureus growth | Disc diffusion method |
Antioxidant | Free radical scavenging | DPPH assay |
Case Studies
- Anticancer Study : A recent publication explored the effects of various benzimidazole derivatives on K562S (sensitive) and K562R (resistant) cell lines. The study found that specific modifications on the benzimidazole ring significantly enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Evaluation : A series of experiments evaluated the antibacterial efficacy of synthesized compounds against gram-positive and gram-negative bacteria using varying concentrations. The results indicated promising activity against E. coli, suggesting potential applications in treating bacterial infections .
Properties
Molecular Formula |
C24H30N2O2S |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H30N2O2S/c1-14-8-9-18-19(10-14)26-22(25-18)29-13-20(27)15-11-16(23(2,3)4)21(28)17(12-15)24(5,6)7/h8-12,28H,13H2,1-7H3,(H,25,26) |
InChI Key |
JMXMHKCMUUCHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.